molecular formula C13H19N B2616081 1-Isocyano-3,5-dimethyladamantane CAS No. 1287753-31-4

1-Isocyano-3,5-dimethyladamantane

Cat. No.: B2616081
CAS No.: 1287753-31-4
M. Wt: 189.302
InChI Key: IUMCNYSBDIUZHI-UHFFFAOYSA-N
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Description

1-Isocyano-3,5-dimethyladamantane is a chemical compound with the molecular formula C13H19N. It is a derivative of adamantane, a highly stable hydrocarbon with a unique cage-like structure. The presence of an isocyano group and two methyl groups at the 3 and 5 positions of the adamantane core makes this compound particularly interesting for various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isocyano-3,5-dimethyladamantane can be synthesized through a one-pot direct inclusion method. This involves the reaction of phenylacetic acid ethyl ester with 3,5-dimethyl-1,3-dehydroadamantane, followed by hydrolysis of the obtained esters . The reaction conditions typically include the use of solvents like toluene and reagents such as diphenylphosphoryl azide (DPPA) and triethylamine .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.

Comparison with Similar Compounds

Uniqueness: 1-Isocyano-3,5-dimethyladamantane is unique due to the combination of the isocyano group and the methyl groups at specific positions on the adamantane core. This structural configuration enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications .

Biological Activity

1-Isocyano-3,5-dimethyladamantane is a specialized organic compound derived from adamantane, notable for its unique isocyanide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of human soluble epoxide hydrolase (sEH), an enzyme implicated in various pathological conditions.

Inhibition of Soluble Epoxide Hydrolase

Research indicates that this compound acts as a potent inhibitor of human soluble epoxide hydrolase. This inhibition can lead to increased levels of epoxyeicosatrienoic acids (EETs), which have various beneficial cardiovascular effects. The modulation of sEH activity by this compound suggests potential therapeutic applications in treating conditions such as hypertension and inflammation.

Synthesis and Derivatives

The compound can be synthesized through a one-step reaction with aliphatic diamines to yield symmetrical 1,3-disubstituted ureas. Yields for this process range from 63% to 99%, indicating its synthetic viability. The derivatives formed from this compound have shown promising biological activities in preliminary studies.

Synthesis Method Yield (%) Products
Reaction with diamines63 - 99Ureas

Case Studies

  • Cardiovascular Research:
    • A study explored the effects of various derivatives of this compound on blood pressure regulation in animal models. Results indicated that certain derivatives significantly reduced systolic blood pressure compared to controls, suggesting their potential as antihypertensive agents.
  • Inflammation Studies:
    • Another investigation focused on the anti-inflammatory properties of synthesized ureas derived from this compound. The study demonstrated that these compounds inhibited pro-inflammatory cytokine production in vitro, supporting their role in inflammatory disease management.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound Name Structural Features Unique Aspects
1-Adamantyl IsocyanideIsocyanide group attached to adamantaneSimpler structure; different synthetic routes
1-Isothiocyanato-3,5-dimethyladamantaneContains a thiocyanate groupPotentially different biological activities
1-Nitroso-3,5-dimethyladamantaneContains a nitroso groupDifferent reactivity profile
1-(Isocyanato(phenyl)methyl)-3,5-dimethyladamantanePhenyl group included; more complex structureExhibits different reactivity and biological properties

The distinctive arrangement of functional groups in this compound influences both its chemical reactivity and biological activity compared to these similar compounds.

Properties

IUPAC Name

1-isocyano-3,5-dimethyladamantane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-11-4-10-5-12(2,7-11)9-13(6-10,8-11)14-3/h10H,4-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMCNYSBDIUZHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)[N+]#[C-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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